BenchChemオンラインストアへようこそ!

7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one

Lipophilicity Drug design Physicochemical profiling

7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one (CAS 867165-00-2, MW 273.69, C₁₅H₉ClFNO) is a halogenated 2-phenylquinolin-4(1H)-one derivative belonging to the quinolin-4-one scaffold class, a privileged heterocyclic framework with established relevance across antibacterial, antimalarial, and anticancer discovery programs. The compound features a unique substitution pattern combining a 7-chloro group, an 8-fluoro substituent, and a 2-phenyl ring on the 4-oxo tautomeric core, distinguishing it from both classical fluoroquinolone antibacterials (which bear a 3-carboxylic acid) and 4-aminoquinoline antimalarials.

Molecular Formula C15H9ClFNO
Molecular Weight 273.69 g/mol
CAS No. 867165-00-2
Cat. No. B1419192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one
CAS867165-00-2
Molecular FormulaC15H9ClFNO
Molecular Weight273.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=C(C=C3)Cl)F
InChIInChI=1S/C15H9ClFNO/c16-11-7-6-10-13(19)8-12(18-15(10)14(11)17)9-4-2-1-3-5-9/h1-8H,(H,18,19)
InChIKeyHZUOLYGWXKPPNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one (CAS 867165-00-2): Structural Identity and Compound Class Positioning for Procurement Decisions


7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one (CAS 867165-00-2, MW 273.69, C₁₅H₉ClFNO) is a halogenated 2-phenylquinolin-4(1H)-one derivative belonging to the quinolin-4-one scaffold class, a privileged heterocyclic framework with established relevance across antibacterial, antimalarial, and anticancer discovery programs [1][2]. The compound features a unique substitution pattern combining a 7-chloro group, an 8-fluoro substituent, and a 2-phenyl ring on the 4-oxo tautomeric core, distinguishing it from both classical fluoroquinolone antibacterials (which bear a 3-carboxylic acid) and 4-aminoquinoline antimalarials [3]. It is catalogued under PubChem CID 43667972 and is supplied by multiple international vendors at purity grades of 95% to 98%, primarily for research and development use as a synthetic building block .

Why 7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one Cannot Be Simply Interchanged with Structurally Similar Quinolin-4-ones: The Case for Substituent-Level Specificity


Within the quinolin-4-one scaffold class, even single-point substituent changes can profoundly alter target engagement, physicochemical properties, and synthetic utility. The 7-Cl/8-F/2-Ph/4-one combination present in this compound generates a distinct profile that cannot be replicated by close analogs: removal of the 2-phenyl group (as in 7-chloro-8-fluoroquinolin-4(1H)-one, CAS 1019016-52-4) eliminates a critical hydrophobic aryl interaction motif; omission of the 7-Cl and 8-F substituents (as in the parent 2-phenylquinolin-4(1H)-one, CAS 14802-18-7) substantially alters lipophilicity (ΔXLogP3 = +0.7) and hydrogen-bond acceptor capacity [1][2]. Furthermore, the 4-one tautomeric form (vs. the 4-hydroxy tautomer or the non-oxidized quinoline analog CAS 867164-92-9) determines the hydrogen-bonding geometry at the core pharmacophore [3]. These are not interchangeable compounds; substituent-level precision is required for reproducible SAR studies, target-based screening, and multistep synthesis campaigns.

Quantitative Differentiation Evidence for 7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one (CAS 867165-00-2): Head-to-Head and Cross-Study Comparisons with Closest Analogs


Lipophilicity Differentiation: XLogP3 of 3.9 vs. Parent 2-Phenylquinolin-4(1H)-one (XLogP3 = 3.2) Confers Increased Membrane Permeability Potential

The 7-chloro-8-fluoro substitution on the 2-phenylquinolin-4(1H)-one scaffold increases the computed XLogP3-AA from 3.2 (unsubstituted parent, CAS 14802-18-7) to 3.9 (target compound), a difference of +0.7 logP units. The number of hydrogen-bond acceptors increases from 2 (parent) to 3 (target compound), while the topological polar surface area remains unchanged at 29.1 Ų. The molecular weight increases from 221.25 to 273.69 g/mol [1][2].

Lipophilicity Drug design Physicochemical profiling

Synthetic Intermediate Utility: Documented Precursor to 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline (CAS 867164-98-5) Enables Downstream Diversification

The target compound is explicitly documented as a direct synthetic precursor to 4-bromo-7-chloro-8-fluoro-2-phenylquinoline (CAS 867164-98-5), with the synthetic route proceeding via bromination at the 4-position of the quinoline ring . This downstream product (MW 336.59, C₁₅H₈BrClFN) contains a reactive C-Br bond suitable for further cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig), whereas the target compound's 4-one group does not participate in such transformations. By contrast, the non-4-one analog 7-chloro-8-fluoro-2-phenylquinoline (CAS 867164-92-9) cannot serve as a direct precursor to the 4-bromo derivative via the same route.

Synthetic chemistry Building block Halogenation

Hydrogen-Bond Acceptor Capacity: One Additional HBA Relative to the Unsubstituted Parent Scaffold Modulates Target Recognition

The target compound possesses 3 hydrogen-bond acceptor sites (two from the carbonyl oxygen plus one from the C-F bond) versus 2 HBA sites in the unsubstituted parent 2-phenylquinolin-4(1H)-one. This difference arises from the 8-fluoro substituent, which adds a weak HBA that can participate in C-F···H-X interactions with biological targets. The 7-chloro substituent does not contribute to HBA count but increases molecular weight and polarizability [1][2]. In the context of the quinolin-4-one class, 8-fluoro substitution has been associated with enhanced topoisomerase II interaction in fluoroquinolone antibacterials and anticancer agents, though direct binding data for this specific compound against topoisomerase II is not available in the primary literature [3].

Hydrogen bonding Molecular recognition Structure-activity relationships

7-Chloro vs. 7-Fluoro Quinolone Antibacterial SAR: Class-Level Evidence Supporting Rational Selection of the 7-Chloro Congener for Anti-MRSA Screening

A published review of quinoline-based anti-MRSA agents reports that 7-chloroquinolones exhibit superior inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to their 7-fluoroquinolone counterparts within the same scaffold series [1]. While this class-level SAR evidence does not provide a direct MIC value for the target compound itself, it establishes a rational basis for prioritizing the 7-chloro analog over a hypothetical 7-fluoro variant in antibacterial screening cascades. The target compound uniquely combines the 7-chloro substituent (implicated in anti-MRSA potency) with the 8-fluoro group (associated with DNA gyrase/topoisomerase IV binding in fluoroquinolone pharmacophore models), a dual-halogen pattern not present in either single-halogen comparator series.

Antibacterial MRSA Structure-activity relationship

Purity Grade Availability: 95% (AKSci) and 98% (Leyan/MolCore) Grades Enable Fit-for-Purpose Procurement Across Different Research Stages

The compound is commercially available at two distinct purity specifications: 95% minimum purity (AKSci, catalog 3633AC) and 98% (Leyan, catalog 1744574; MolCore, NLT 98%) . The 95% grade (USD $2,608 per 5 g from AKSci) is suitable for initial SAR exploration and synthetic intermediate use, while the 98% grade supports more demanding applications such as biophysical assays, co-crystallization trials, and advanced lead optimization where impurity profiles must be minimized. By comparison, the unsubstituted parent 2-phenylquinolin-4(1H)-one (CAS 14802-18-7) is also commercially available, but the 7-Cl/8-F analog offers access to a halogenated scaffold without requiring in-house synthetic derivatization of the parent.

Purity specification Quality control Procurement

Recommended Application Scenarios for 7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one Based on Product-Specific Differentiation Evidence


Medicinal Chemistry SAR Programs Targeting MRSA or Gram-Positive Pathogens

Based on class-level evidence that 7-chloroquinolones outperform 7-fluoroquinolones against MRSA [1], this compound is the appropriate choice for antibacterial SAR campaigns where the 7-Cl substituent is a design requirement. The pre-installed 7-Cl/8-F dual-halogen pattern eliminates the need for sequential halogenation of the parent 2-phenylquinolin-4(1H)-one scaffold, accelerating analog synthesis. Users should note that direct MIC data for this specific compound have not been reported in the peer-reviewed literature; in-house MIC determination against target strains is required to establish potency.

Synthetic Diversification via 4-Position Functionalization Through the 4-Bromo Intermediate

The documented synthetic route from this compound to 4-bromo-7-chloro-8-fluoro-2-phenylquinoline (CAS 867164-98-5) [1] establishes a validated diversification strategy. Researchers requiring 4-substituted quinoline derivatives (via Suzuki coupling, Buchwald-Hartwig amination, or other palladium-catalyzed cross-coupling at the C-4 position) should procure this 4-one compound as the starting material rather than the non-oxidized quinoline analog (CAS 867164-92-9), which cannot access the same 4-bromo intermediate through the documented route.

Physicochemical Property Optimization Studies Requiring Increased Lipophilicity Over the Parent Scaffold

For programs where scaffold lipophilicity is a key optimization parameter, the +0.7 XLogP3 increase (3.2 → 3.9) achieved by 7-Cl/8-F substitution [1][2] provides a meaningful shift without altering the core TPSA (29.1 Ų for both compounds). This makes the compound suitable for systematic studies correlating halogen substitution with membrane permeability, metabolic stability, or CYP inhibition profiles. The compound is not interchangeable with the non-halogenated parent in such studies.

Biophysical and Structural Biology Studies Probing Fluorine-Mediated Protein-Ligand Interactions

The additional hydrogen-bond acceptor contributed by the 8-fluoro substituent (3 HBA vs. 2 HBA for the parent scaffold) [1][2] makes this compound relevant for ¹⁹F NMR ligand-observed protein binding experiments, fluorine-specific X-ray crystallography (exploiting fluorine's anomalous scattering), and computational free-energy perturbation studies where fluorine-mediated contacts are being evaluated. The 98% purity grade from Leyan or MolCore is recommended for biophysical applications requiring minimal impurity interference.

Quote Request

Request a Quote for 7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.